molecular formula C10H17F2NO3 B595216 tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate CAS No. 1209780-71-1

tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate

Katalognummer B595216
CAS-Nummer: 1209780-71-1
Molekulargewicht: 237.247
InChI-Schlüssel: GISYXRBCSOIMTM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate” is a chemical compound with the molecular formula C10H17F2NO3 . It is stored at ambient temperature and is in solid form .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the reaction of salicilaldehyde derivatives with tert-butyl 3 (4)-hydroxy-2 (3)- (3-methylbut-2-enyl)- piperidine-1-carboxylates has been used as an efficient preparation procedure of tetrahydropyran derivatives fused with a piperidine ring .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h7,14H,4-6H2,1-3H3 . This indicates that the compound contains 10 carbon atoms, 17 hydrogen atoms, 2 fluorine atoms, 1 nitrogen atom, and 3 oxygen atoms.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 237.25 . It is a solid at room temperature . The compound has a high GI absorption and is BBB permeant . It is not a substrate for P-gp and does not inhibit CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 .

Wissenschaftliche Forschungsanwendungen

  • Tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates, which are derivatives of tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate, have been synthesized stereoselectively. These compounds have potential applications in organic synthesis due to their stereochemical properties (Boev et al., 2015).

  • The vinylfluoro group, as found in tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate derivatives, has been shown to act as an acetonyl cation equivalent in a unique cascade of reactions. This has implications for the stereoselective synthesis of pipecolic acid derivatives, which are significant in medicinal chemistry (Purkayastha et al., 2010).

  • Tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, a related compound, has been synthesized and used as a scaffold for preparing various substituted piperidines. This indicates its utility in the development of new chemical entities (Harmsen et al., 2011).

  • Tert-butyl 4-methyl-3-oxopiperidine-1-carboxylate, another derivative, is an important intermediate in the synthesis of protein tyrosine kinase Jak3 inhibitors, indicating its relevance in pharmaceutical research (Chen Xin-zhi, 2011).

  • A study on the coupling of arylboronic acids with a partially reduced pyridine derivative, including tert-butylcarbonyl 1,2,3,6-tetrahydro-4-[(trifluoromethyl)sulfonyloxy]pyridine-1-carboxylate, demonstrates its potential application in the development of new chemical compounds (Wustrow & Wise, 1991).

  • X-ray studies of tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate and its derivatives reveal important structural characteristics, potentially impacting its utility in drug design and development (Didierjean et al., 2004).

  • The synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, a compound used in biologically active compounds like crizotinib, highlights the chemical's importance in the synthesis of therapeutic agents (Kong et al., 2016).

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Wirkmechanismus

Mode of Action

The mode of action of “tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate” is also dependent on the specific reactions it is used in. For instance, in one study, a similar compound, “tert-Butyl 3-allyl-4-oxopiperidine-1-carboxylate”, reacted with L-selectride in anhydrous tetrahydrofuran to give a specific isomer . The exact mode of action of “tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate” would depend on the reaction conditions and the other reactants present.

Biochemical Pathways

As a building block in organic synthesis, “tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate” can be involved in various biochemical pathways, depending on the final products of the reactions it is used in. The specific pathways and their downstream effects would need to be determined based on these products .

Result of Action

The molecular and cellular effects of “tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate” would depend on the specific reactions it is involved in and the final products of these reactions . As such, these effects would need to be studied in the context of these reactions and products.

Action Environment

The action, efficacy, and stability of “tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate” can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pH), the presence of other reactants, and the characteristics of the biological system it is introduced into .

Eigenschaften

IUPAC Name

tert-butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F2NO3/c1-9(2,3)16-8(15)13-5-4-7(14)10(11,12)6-13/h7,14H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GISYXRBCSOIMTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C(C1)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80718893
Record name tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1209780-71-1
Record name tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80718893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-Butyl 3,3-difluoro-4-hydroxypiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

tert-Butyl 3,3-difluoro-4,4-dihydroxypiperidine-1-carboxylate (3.10 g, 12.2 mmol) was dissolved in 95% EtOH (50 mL) and the solution was treated with sodium borohydride (2.32 g, 61.2 mmol) and stirred at ambient temperature for 3 hours. The reaction was treated dropwise with 3N HCl until vigorous gas evolution ceased, then stirred at ambient temperature for 20 minutes (pH of the mixture was 3-4 at this point). The reaction was neutralized with saturated NaHCO3 and concentrated in vacuo. The residue was dissolved in ethyl acetate and water and the layers were separated. The aqueous layer was washed with ethyl acetate and the combined organic layers were washed with saturated NaCl, dried over Na2SO4 and concentrated in vacuo to provide the desired product as a white solid (1.39 g).
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
2.32 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.